Cas no 82113-66-4 (Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-)

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- structure
82113-66-4 structure
Product Name:Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
CAS No:82113-66-4
MF:C5H9F6NO4S2Si
MW:353.335180997849
MDL:MFCD10566930
CID:708288
PubChem ID:87560226
Update Time:2025-07-18

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
    • 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide
    • N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
    • [Bis(trifluoromethanesulfonyl)amino]trimethylsilane
    • [CF3SO2]2NSiMe3
    • N-(trimethylsilyl)bis(trifluoromethylsulfonyl)imide
    • N-trimethylsilyl bis(trifluoromethanesufonyl)imide
    • TMS Triflimide
    • 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide (ACI)
    • (Bis(trifluoromethylsulfonyl)amino)trimethylsilane
    • 1,1,1-TRIFLUORO-N-TRIFLUOROMETHANESULFONYL-N-(TRIMETHYLSILYL)METHANESULFONAMIDE
    • SCHEMBL460105
    • T72970
    • AS-69066
    • AKOS037646475
    • N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)amine
    • 82113-66-4
    • T2392
    • SY045618
    • MFCD10566930
    • MLIRNWUYOYIGBZ-UHFFFAOYSA-N
    • C5H9F6NO4S2Si
    • Tf2NSiMe3
    • DTXSID70451929
    • N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, >/=97%
    • MDL: MFCD10566930
    • Inchi: 1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3
    • InChI Key: MLIRNWUYOYIGBZ-UHFFFAOYSA-N
    • SMILES: O=S(C(F)(F)F)(N(S(C(F)(F)F)(=O)=O)[Si](C)(C)C)=O

Computed Properties

  • Exact Mass: 352.96500
  • Monoisotopic Mass: 352.96464562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 88.3Ų

Experimental Properties

  • Color/Form: Light yellow yellow red transparent liquid
  • Density: 1.543
  • Boiling Point: 115°C/2mmHg(lit.)
  • Flash Point: 97.1°C
  • Refractive Index: 1.405
  • PSA: 88.28000
  • LogP: 3.98410
  • Solubility: Not determined

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Security Information

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Pricemore >>

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Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Electrophilic Addition and Substitution Reactions of Bis((trifluoromethyl)sulfonyl)amide and Its N-Chloro Derivative
Vij, Ashwani; et al, Inorganic Chemistry, 1994, 33(15), 3281-8

Production Method 2

Reaction Conditions
Reference
1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide
Boxer, Matthew Brian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 3

Reaction Conditions
1.1 1 h, rt
Reference
Silylium-Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates
Rubial, Belen ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Non-metal with metal behavior: metal-free coordination-insertion ring-opening polymerization
Wang, Xin; et al, Chemical Science, 2021, 12(32), 10732-10741

Production Method 5

Reaction Conditions
1.1 rt
Reference
Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction
Mathieu, Benoit; et al, Tetrahedron, 2002, 58(41), 8219-8226

Production Method 6

Reaction Conditions
Reference
1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide
Boxer, Matthew Brian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Crucial role of the ligand of silyl Lewis acid in the Mukaiyama aldol reaction
Ishihara, Kazuaki; et al, Chemical Communications (Cambridge, 2002, (15), 1564-1565

Production Method 8

Reaction Conditions
1.1 1 h, rt
Reference
Silylium-Catalyzed Carbon-Carbon Coupling of Alkynylsilanes with (2-Bromo-1-methoxyethyl)arenes: Alternative Approaches
Rubial, Belen; et al, European Journal of Organic Chemistry, 2018, 2018(45), 6194-6198

Production Method 9

Reaction Conditions
1.1 Solvents: Toluene ;  rt; 20 min, rt
Reference
User Friendly Synthesis of Vogel's Silyl Sulfinate and its Application in Quantitative GC-MS Analysis
Novosjolova, Irina; et al, Phosphorus, 2015, 190(8), 1251-1256

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  0.1 mbar, 90 °C
2.1 1 h, rt
Reference
Silylium-Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates
Rubial, Belen ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0.01 torr, 90 °C; 0 °C
2.1 1 h, rt
Reference
Silylium-Catalyzed Carbon-Carbon Coupling of Alkynylsilanes with (2-Bromo-1-methoxyethyl)arenes: Alternative Approaches
Rubial, Belen; et al, European Journal of Organic Chemistry, 2018, 2018(45), 6194-6198

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Raw materials

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Preparation Products

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Amadis Chemical Company Limited
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(CAS:82113-66-4)Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
Order Number:A1207168
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):329.0
Email:sales@amadischem.com

Additional information on Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- (CAS No. 82113-66-4): A Comprehensive Overview in Modern Chemical Biology

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-, identified by its CAS number 82113-66-4, represents a sophisticated compound with significant implications in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and molecular recognition processes.

The molecular formula of this compound underscores its complexity: it consists of a methanesulfonamide core functionalized with trifluoromethyl and trimethylsilyl substituents. The presence of these groups not only enhances its chemical reactivity but also contributes to its unique physicochemical properties. Specifically, the trifluoromethyl group imparts lipophilicity and metabolic stability, while the trimethylsilyl group provides stability under various reaction conditions and facilitates selective transformations.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceutical agents often leads to increased binding affinity, prolonged half-life, and reduced susceptibility to metabolic degradation. Methanesulfonamide derivatives have been extensively studied for their potential as bioactive molecules, and the trifluoromethanesulfonyl moiety in this compound further enhances its therapeutic potential.

One of the most compelling aspects of Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- is its versatility in synthetic chemistry. The compound serves as a valuable intermediate in the synthesis of more complex molecules, including protease inhibitors and kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, such as cancer and inflammatory disorders. The ability to modify the structure of this compound allows chemists to fine-tune its properties for specific applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists can identify promising candidates for further development. Methanesulfonamide derivatives have been successfully employed in these studies due to their unique structural features and known biological activities.

The role of Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- in medicinal chemistry extends beyond its use as a synthetic intermediate. It has also been explored as a lead compound for the development of novel therapeutics. For instance, researchers have investigated its potential as an antagonist for certain receptors involved in pain signaling. The compound's ability to modulate these receptors could lead to the discovery of new analgesics with improved efficacy and reduced side effects.

Another area where this compound has shown promise is in the field of materials science. Fluorinated compounds are known for their excellent thermal stability and chemical resistance, making them suitable for various industrial applications. Methanesulfonamide derivatives have been incorporated into polymers and coatings to enhance their durability and performance. These materials find use in harsh environments where traditional polymers would degrade.

The synthesis of Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- involves multi-step organic reactions that require careful optimization. The introduction of fluorine atoms often poses challenges due to their high reactivity and sensitivity to certain reaction conditions. However, advances in synthetic methodologies have made it possible to introduce fluorine atoms with high precision and yield.

In conclusion, Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics and advanced materials.

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Amadis Chemical Company Limited
(CAS:82113-66-4)Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
A1207168
Purity:99%
Quantity:5g
Price ($):329.0
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